6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidin]-5'-one
Description
Properties
IUPAC Name |
5-bromospiro[1,2-dihydroindene-3,5'-pyrrolidine]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c13-9-2-1-8-3-5-12(10(8)7-9)6-4-11(15)14-12/h1-2,7H,3-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLJBVIVIRZODA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)N2)C3=C1C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677545, DTXSID201182675 | |
| Record name | 6-Bromo-2,3-dihydro-5'H-spiro[indene-1,2'-pyrrolidin]-5'-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Spiro[1H-indene-1,2′-pyrrolidin]-5′-one, 6-bromo-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201182675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263279-85-1, 151484-79-6 | |
| Record name | Spiro[1H-indene-1,2′-pyrrolidin]-5′-one, 6-bromo-2,3-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263279-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2,3-dihydro-5'H-spiro[indene-1,2'-pyrrolidin]-5'-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Spiro[1H-indene-1,2′-pyrrolidin]-5′-one, 6-bromo-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201182675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dihydrospiro[indene-1,2’-pyrrolidin]-5’-one typically involves the reaction of indene derivatives with bromine and pyrrolidine under controlled conditions. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 6-Bromo-2,3-dihydrospiro[indene-1,2’-pyrrolidin]-5’-one involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, automated temperature control systems, and continuous flow reactors to ensure consistent product quality and yield. The purification process is also optimized for large-scale production, often involving high-performance liquid chromatography (HPLC) or other advanced separation techniques.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3-dihydrospiro[indene-1,2’-pyrrolidin]-5’-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced spiro compounds.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced spiro compounds.
Substitution: Formation of substituted spiro compounds with various functional groups.
Scientific Research Applications
6-Bromo-2,3-dihydrospiro[indene-1,2’-pyrrolidin]-5’-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-dihydrospiro[indene-1,2’-pyrrolidin]-5’-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Spiro or Fused Ring Systems
6-Bromo-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one (19c)
- Structure: Fused pyrrolo[1,2-a]quinazolinone system with bromine at the 6-position .
- Key Differences: Lacks a spiro junction; instead, the pyrrolidine and quinazolinone rings are fused. The fused system reduces conformational flexibility compared to the spiro architecture of the target compound.
- Applications: Not explicitly stated, but fused quinazolinones are common in kinase inhibitors .
(S)-5-Bromo-2,3-dihydrospiro[indene-1,2'-morpholine]
- Structure : Spiro[indene-morpholine] system with bromine at the 5-position .
- Key Differences: Replaces pyrrolidinone with a morpholine ring, introducing an oxygen atom for enhanced hydrogen-bonding capacity.
- Applications : Intermediate in S1P5 agonists for neurological disorders .
6-Bromo-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolane]
Substituent-Modified Analogues
5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
- Structure: Non-spiro indanone with bromine at the 5-position and a methyl group at the 2-position .
- The methyl group increases lipophilicity, which may enhance blood-brain barrier penetration .
tert-Butyl 5-Bromo-3-Oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1-carboxylate
Functional Group Variations
6-Methoxy-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile
Tabulated Comparison of Key Compounds
Research Findings and Trends
- Spiro vs. Fused Systems : Spiro compounds exhibit superior conformational control, making them preferred in drug design for target specificity .
- Substituent Effects : Bromine’s position (5 vs. 6) influences electronic properties and reaction pathways, as seen in S1P modulator synthesis .
- Ring Modifications: Replacing pyrrolidinone with morpholine or piperidine alters solubility and binding interactions, highlighting the importance of ring choice in optimizing pharmacokinetics .
Biological Activity
6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidin]-5'-one (CAS No. 151484-79-6) is a complex organic compound characterized by its unique spiro structure, which consists of interconnected rings sharing a single atom. The compound's molecular formula is C₁₂H₁₄BrN, and it features a bromine atom at the 6-position along with a pyrrolidine moiety fused to an indene framework. This distinctive structure contributes to its potential biological activities.
The compound has a molecular weight of approximately 265.01023 g/mol and a complexity rating of 293, indicating its intricate structure. The presence of the bromine atom allows for various chemical reactions, including nucleophilic substitutions, which are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties.
Biological Activity Overview
Research into the biological activity of this compound has revealed potential pharmacological applications. Interaction studies typically focus on its binding affinity with various biological targets, which help elucidate its mechanism of action and therapeutic effects. Key areas of investigation include:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anticancer Potential : Some derivatives of spiro compounds have shown promise in cancer research due to their ability to interfere with cell proliferation and induce apoptosis in cancer cells.
- Neuroprotective Effects : The unique structure may also confer neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Case Studies
- Antimicrobial Studies : A study investigating the antimicrobial efficacy of various spiro compounds found that derivatives similar to this compound exhibited significant inhibition against Gram-positive bacteria.
- Anticancer Activity : In vitro assays demonstrated that certain derivatives could inhibit tumor cell growth by inducing cell cycle arrest and apoptosis. These findings suggest that modifications to the spiro structure could enhance anticancer properties.
- Neuroprotection : Research has indicated that compounds with similar structural motifs can protect neuronal cells from oxidative stress-induced damage, highlighting the potential for this compound in neuroprotective applications.
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is essential. Below is a table summarizing key structural features and biological activities:
| Compound Name | Structure Features | Unique Aspects | Reported Biological Activity |
|---|---|---|---|
| 6-Chloro-2,3-dihydrospiro[indene-1',2'-pyrrolidin]-5'-one | Similar spiro structure but with chlorine | Different halogen may affect reactivity | Moderate antimicrobial activity |
| 6-Bromo-2,3-dihydrospiro[indene-1',3'-pyrrolidine] | Variation in pyrrolidine position | May exhibit different biological activities | Limited studies available |
| Spiro[indene-2',4'-piperidin]-1(3H)-one | Contains piperidine instead of pyrrolidine | Potentially different pharmacological properties | Notable anticancer effects reported |
Q & A
What are the optimal synthetic routes for 6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidin]-5'-one, and how do reaction conditions influence yield and purity?
Level: Basic
Answer:
A multi-step synthesis is typically employed, involving spirocyclization and bromination. For example, a route described for structurally related spiro compounds uses:
- Step 1: Cyclization of a pyrrolidine precursor with NaCNBH3 under acidic conditions (AcOH/MeOH) to form the spiro core .
- Step 2: Bromination at the indene moiety using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) to avoid over-bromination .
- Purification: Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC ensures >98% purity .
Yields are highly sensitive to stoichiometry (e.g., 1.2 eq. NBS) and solvent polarity. THF or DMF is preferred for bromination due to better solubility of intermediates.
How can stereochemical outcomes be controlled during the synthesis of spirocyclic compounds like this compound?
Level: Advanced
Answer:
Stereocontrol is achieved through:
- Chiral catalysts: Use of (R)-BINOL-derived catalysts in asymmetric cyclization reactions to favor specific enantiomers (e.g., >90% ee for (R)-configured spiro compounds) .
- Resolution techniques: Chiral stationary-phase HPLC (e.g., ChiralPak AD with EtOH/hexane/Et2NH) separates enantiomers post-synthesis .
- Steric effects: Bulky protecting groups (e.g., tert-butyl carbamates) on intermediates can bias ring-closing conformations .
What methodologies are recommended for confirming the structural integrity and purity of this compound?
Level: Basic
Answer:
- NMR spectroscopy: H and C NMR confirm the spiro junction (e.g., characteristic downfield shifts for carbonyl groups at δ ~200 ppm in C NMR) .
- Mass spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 296.04 for CHBrNO) .
- X-ray crystallography: Resolves absolute configuration and bond angles, critical for confirming spiro geometry .
- HPLC: Reverse-phase C18 columns with UV detection at 254 nm assess purity (>98%) .
How do structural modifications at the bromo position affect the compound's biological activity?
Level: Advanced
Answer:
The bromine atom influences both steric and electronic properties:
- Steric effects: Replacing bromine with smaller substituents (e.g., Cl, F) reduces steric hindrance, enhancing binding to hydrophobic pockets in enzymes .
- Electronic effects: Bromine’s electron-withdrawing nature stabilizes adjacent carbonyl groups, affecting hydrogen-bonding interactions. For example, analogs with Br at C6 show higher IC values (0.29–0.36 nM) in leukemia cell lines compared to non-brominated derivatives .
- Cross-coupling potential: The bromo group enables Suzuki-Miyaura reactions for introducing aryl/heteroaryl moieties to modulate activity .
What analytical techniques are suitable for resolving contradictions in reported spectral data for this compound?
Level: Advanced
Answer:
- 2D NMR (COSY, HSQC, HMBC): Resolves overlapping signals in crowded spectra, especially for spirocyclic protons .
- Isotopic labeling: C-labeled precursors help trace carbon connectivity in complex spectra .
- Computational validation: Density Functional Theory (DFT)-calculated NMR shifts (e.g., using Gaussian09) cross-validate experimental data .
- Interlaboratory comparison: Cross-referencing with databases like PubChem or DSSTox ensures consistency .
What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical fidelity?
Level: Advanced
Answer:
Key challenges include:
- Reaction exotherms: Bromination steps require precise temperature control to avoid racemization .
- Catalyst loading: Asymmetric catalysts (e.g., chiral Pd complexes) must be optimized for cost and recyclability in large batches .
- Purification: Continuous chromatography systems (e.g., SMB) replace batch columns to handle multi-gram quantities without sacrificing enantiomeric excess .
- Byproduct formation: Scale-up increases impurities like de-brominated byproducts; quenching with NaSO minimizes these .
What in vitro assays are recommended to evaluate the therapeutic potential of this compound?
Level: Advanced
Answer:
- Apoptosis assays: Flow cytometry with Annexin V/PI staining quantifies cell death in leukemia lines (e.g., Jurkat, K562) .
- Kinase inhibition: TR-FRET assays screen for activity against kinases like CDK2 or Aurora B, linked to spiro compounds’ anticancer effects .
- Molecular docking: AutoDock Vina predicts binding to targets like Bcl-2 or caspase-3, guiding structure-activity relationship (SAR) studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
